molecular formula C17H25NO6S B4334677 METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE

METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE

Cat. No.: B4334677
M. Wt: 371.5 g/mol
InChI Key: CQQOPPUDXYIHDF-UHFFFAOYSA-N
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Description

Methyl [2-isopropyl-5-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate is a complex organic compound with a molecular formula of C24H32N2O2. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-isopropyl-5-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl [2-isopropyl-5-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: As a potential drug candidate for the treatment of various diseases due to its unique chemical properties.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [2-isopropyl-5-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(5-methyl-4-morpholin-4-ylsulfonyl-2-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6S/c1-12(2)14-10-16(25(20,21)18-5-7-23-8-6-18)13(3)9-15(14)24-11-17(19)22-4/h9-10,12H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQOPPUDXYIHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C(C)C)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE
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METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE
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METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE
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METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE
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METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE
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METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE

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